2-Aminoimidazo[1,2-a]pyridin-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-aminoimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H7N3O/c8-6-4-10-3-5(11)1-2-7(10)9-6/h1-4,11H,8H2 |
InChI Key |
FMALCXBHSVNPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1O)N |
Origin of Product |
United States |
Synthetic Strategies for 2 Aminoimidazo 1,2 a Pyridin 6 Ol and Analogous Imidazo 1,2 a Pyridines
Classic Condensation Reactions for Imidazo[1,2-a]pyridine (B132010) Core Formation
The traditional and most widely employed methods for constructing the imidazo[1,2-a]pyridine core involve the condensation of a 2-aminopyridine (B139424) derivative with a suitable electrophilic partner. These methods are valued for their reliability and the accessibility of starting materials.
Reactions Involving 2-Aminopyridines and α-Halogenocarbonyl Compounds
A cornerstone in the synthesis of imidazo[1,2-a]pyridines is the reaction between 2-aminopyridines and α-halogenocarbonyl compounds. bio-conferences.orgresearchgate.net This method, a modification of the Chichibabin reaction, typically involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. researchgate.netacs.orgnih.gov
The reaction can be performed under various conditions, including refluxing in solvents like ethanol (B145695) or dimethylformamide (DMF), sometimes in the presence of a base such as sodium bicarbonate or potassium carbonate to neutralize the hydrogen halide formed during the reaction. researchgate.netacs.orgnih.gov Catalyst-free versions of this reaction have also been developed, for instance, by simply refluxing the reactants in ethanol or DMF. acs.orgnih.gov Furthermore, the use of neutral alumina (B75360) as a catalyst at room temperature has been shown to be effective. bio-conferences.org A particularly noteworthy advancement is the development of a solvent-free and catalyst-free method that proceeds efficiently at 60°C. bio-conferences.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 2-Aminopyridine, α-Bromoacetaldehyde | Refluxing hydrated ethanol, NaHCO3 | Imidazo[1,2-a]pyridine | - | researchgate.net |
| 2-Aminopyridine, Bromoacetophenones | DMF, K2CO3, room temperature | 2-Arylimidazo[1,2-a]pyridines | - | acs.orgnih.gov |
| 2-Aminopyridine, α-Bromo/chloroketones | No catalyst, no solvent, 60°C | Imidazo[1,2-a]pyridines | - | bio-conferences.org |
| 2-Aminopyridines, Phenacyl bromides | DBU, aqueous ethanol, room temp. | 2-Arylimidazo[1,2-a]pyridines | 65-94% | royalsocietypublishing.org |
Condensation of 2-Aminopyridines with Aldehydes and Ketones
The condensation of 2-aminopyridines with aldehydes and ketones represents another classical and versatile route to imidazo[1,2-a]pyridines. acs.orgnih.govresearchgate.net This approach often involves a two-component cyclization. For instance, the reaction of 2-aminopyridines with aryl methyl ketones in the presence of iodine as a catalyst in aqueous media can produce 2-arylimidazo[1,2-a]pyridines in good yields. researchgate.net The addition of a surfactant like sodium dodecyl sulfate (B86663) can enhance the reaction's scope and yield. researchgate.net
Multicomponent Reaction (MCR) Approaches to Imidazo[1,2-a]pyridine Synthesis
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. mdpi.com Several MCRs have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine core.
Groebke–Blackburn–Bienaymé Reaction (GBBR) Variations
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgmdpi.comnih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. mdpi.comresearchgate.net
Various catalysts have been employed to promote the GBBR, including scandium triflate, ytterbium triflate, and p-toluenesulfonic acid. bio-conferences.orgbeilstein-journals.orgnih.gov The reaction can be performed under conventional heating or with microwave irradiation to accelerate the process. bio-conferences.orgbeilstein-journals.org Eco-friendly conditions have also been developed, using catalysts like ammonium (B1175870) chloride in ethanol. mdpi.comresearchgate.net
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst/Conditions | Product | Yield | Reference |
| 2-Aminopyridine | Various aldehydes | 4-Chlorophenyl isocyanide | p-Toluenesulfonic acid or Sc(OTf)3 | 3-Aminoimidazo[1,2-a]pyridines | - | nih.gov |
| Aminopyridines | Furfuraldehyde | Isocyanides | Yb(OTf)3, MW, 100°C | Imidazo[1,2-a]pyridines | 89-98% | beilstein-journals.org |
| 2-Aminopyridines | 3-Formyl-chromone | Isocyanides | NH4Cl, EtOH, MW, 80°C | Imidazo[1,2-a]pyridine-chromones | - | mdpi.com |
| 2-Aminopyridine | Aldehydes | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | NH4Cl, EtOH, room temp. | Imidazo[1,2-a]pyridines | 44-76% | researchgate.net |
Petasis-like Decarboxylative Three-Component Reactions
A novel, catalyst-free, three-component Petasis-like reaction has been developed for the functionalization of the C-3 position of imidazo[1,2-a]pyridines. nih.gov This reaction involves imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid, proceeding through a decarboxylative process to yield C-3 arylomethylated derivatives. nih.gov The proposed mechanism involves the initial nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid, followed by a Petasis-like mechanism and subsequent decarboxylation. nih.gov This method offers an advantage over previous protocols by avoiding the need for metal catalysts and oxidizing agents. nih.gov
Another Petasis-based cascade reaction has been developed for the synthesis of 2-arylimidazo[1,2-a]pyridin-3-ols from a 2-aminopyridine, glyoxylic acid, and an arylboronic acid under microwave irradiation. researchgate.netacs.org This transformation proceeds through the formation of a Petasis product intermediate, which then undergoes intramolecular nucleophilic cyclization. acs.org
Copper-Catalyzed Three-Component Coupling Reactions
Copper-catalyzed three-component reactions have proven to be a general and efficient method for the synthesis of imidazo[1,2-a]pyridines from readily available starting materials. nih.govnih.gov One such approach involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. nih.govrsc.org This reaction is thought to proceed via the formation of a propargylamine (B41283) intermediate, which then undergoes a π-philic metal-catalyzed 5-exo-dig cyclization to form the imidazo[1,2-a]pyridine core. nih.gov Copper salts, such as copper(I) chloride and copper(II) triflate, have been found to be effective catalysts for this transformation. nih.gov
Another copper-catalyzed three-component cascade reaction involves the use of propiolates, benzaldehydes, and 2-aminopyridines in the presence of copper(II) acetate (B1210297) hydrate (B1144303) and air to produce functionalized imidazo[1,2-a]pyridines. acs.org A domino A³-coupling reaction catalyzed by a Cu(II)-ascorbate system in aqueous micellar media also provides an efficient and environmentally sustainable route to these compounds. acs.org
| Reactants | Catalyst | Product | Reference |
| 2-Aminopyridines, Arylaldehydes, Alkynes | CuCl, Cu(OTf)2 | Imidazopyridines | nih.gov |
| Benzaldehydes, 2-Aminopyridines, Propiolate derivatives | Cu(OAc)2 hydrate | Functionalized imidazo[1,2-a]pyridines | acs.org |
| 2-Aminopyridines, Aldehydes, Alkynes | CuSO4·5H2O, Sodium ascorbate | Imidazo[1,2-a]pyridines | acs.org |
| 2-Aminopyridines, Sulfonyl azides, Terminal ynones | Copper(I) | Polysubstituted imidazo[1,2-a]pyridines | nih.govrsc.org |
Oxidative Cyclization Methodologies for Imidazo[1,2-a]pyridine Synthesis
Oxidative cyclization represents a powerful and environmentally conscious approach to the synthesis of imidazo[1,2-a]pyridines, often utilizing molecular oxygen as the ultimate oxidant.
Aerobic Oxidative C-N Bond Forming Processes
A notable advancement in the synthesis of imidazo[1,2-a]pyridines involves an aerobic oxidative C-N bond-forming process that utilizes a coupled organocatalytic system of flavin and iodine. organic-chemistry.orgnih.govacs.org This metal-free approach allows for the facile synthesis of these heterocyclic compounds. organic-chemistry.orgacs.org The dual catalytic system can also be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. organic-chemistry.orgnih.govacs.org This method is inspired by natural enzymatic systems and aims for sustainability and cost-effectiveness by using molecular oxygen as the terminal oxidant, with water as the only byproduct. organic-chemistry.org The reaction demonstrates broad functional group compatibility. organic-chemistry.org
A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines also provides a route to imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.org This method is versatile, accommodating both electron-rich and electron-deficient substrates. organic-chemistry.org
Catalytic Aerobic Dehydrogenative Cyclization
Copper-catalyzed aerobic dehydrogenative cyclization offers a rapid and environmentally friendly pathway for converting pyridines to imidazo[1,2-a]pyridines. organic-chemistry.orgacs.orgresearchgate.net This method typically involves the reaction of pyridines with ketone oxime esters, using an inexpensive copper catalyst like CuI and air as the oxidant. organic-chemistry.orgacs.org The byproducts of this reaction are generally benign, such as acetic acid and water. acs.org Initial studies showed that CuI was a more effective catalyst compared to other copper(I) and copper(II) salts. acs.org
Transition Metal-Catalyzed Synthetic Routes
Transition metals, particularly copper, palladium, and iron, play a crucial role in the synthesis of imidazo[1,2-a]pyridines, enabling a variety of cyclization and functionalization reactions.
Copper-Catalyzed Cyclizations and Couplings
Copper catalysis is widely employed for the synthesis of imidazo[1,2-a]pyridines. An efficient copper-catalyzed method for direct C-N bond formation at the C-3 position of imidazo[1,2-a]pyridines has been reported. rsc.org Visible-light-mediated copper(I) chloride catalysis allows for the regioselective oxidative diamination of 2-aminopyridines with terminal alkynes at room temperature, using molecular oxygen as a green oxidant. rsc.org This photochemical process represents a single-step synthesis of substituted imidazo[1,2-a]pyridine products. rsc.org
Another copper-catalyzed, one-pot procedure involves the reaction of aminopyridines and nitroolefins using air as the oxidant. nih.govorganic-chemistry.org This method is general and suitable for constructing a variety of imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org Optimization has shown CuBr to be a highly effective catalyst for this transformation. organic-chemistry.org Furthermore, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. organic-chemistry.org
A unique copper-catalyzed binucleophilic switching of 2-aminopyridine has been developed for the regioselective synthesis of 2- and 3-iodoimidazo[1,2-a]pyridines using alkenes or alkynes as coupling partners in the presence of molecular iodine under aerobic conditions. rsc.org
| Catalyst | Reactants | Key Features |
| CuI/Flavin/Iodine | 2-Aminopyridines, Ketones, (Thiols) | Metal-free, aerobic, one-pot, forms C-N and C-S bonds. organic-chemistry.orgnih.govacs.org |
| CuI | Pyridines, Ketoxime Acetates | Aerobic dehydrogenative cyclization, environmentally friendly. organic-chemistry.orgacs.org |
| CuCl | 2-Aminopyridines, Terminal Alkynes | Visible-light mediated, room temperature, green oxidant (O2). rsc.org |
| CuBr | Aminopyridines, Nitroolefins | One-pot, uses air as oxidant. nih.govorganic-chemistry.org |
Palladium-Catalyzed Cyclizations and Functionalizations
Palladium catalysts are instrumental in the functionalization of the imidazo[1,2-a]pyridine core. An efficient palladium-catalyzed regioselective arylation of substituted imidazo[1,2-a]pyridines with aryl chlorides has been developed. rsc.org This method has been applied to the synthesis of a variety of substituted imidazo[1,2-a]pyridine systems. rsc.org
Palladium-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins can provide benzofuran-fused transannulated products in good to excellent yields. rsc.org Additionally, palladium-catalyzed reactions have been used to create imidazo[1,2-a]pyridine-flavone hybrids. researchgate.net A Pd-Cu mediated reaction of 2-amino-1-(2-propynyl) pyridinium (B92312) bromide with aryl iodides in water has also been reported for the synthesis of 2-aryl-substituted imidazo[1,2-a]pyridines. tandfonline.com
| Catalyst System | Reaction Type | Substrates |
| Pd catalyst | Regioselective Arylation | Substituted imidazo[1,2-a]pyridines, Aryl chlorides. rsc.org |
| Pd catalyst | Annulation | Imidazo[1,2-a]pyridines, Coumarins. rsc.org |
| Pd-Cu | Cross-coupling | 2-Amino-1-(2-propynyl) pyridinium bromide, Aryl iodides. tandfonline.com |
Iron-Catalyzed Approaches
Iron catalysis provides a simple and inexpensive method for the synthesis of imidazo[1,2-a]pyridine derivatives. An iron-catalyzed denitration reaction of aminopyridines and 2-methyl-nitroolefins yields 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.orgthieme-connect.com This procedure utilizes FeCl2 as the catalyst and tolerates various functional groups. thieme-connect.com The proposed mechanism involves a Michael-type addition followed by iron-catalyzed cyclization and nitro-group elimination. thieme-connect.com
More recently, an iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridines at the C3-position has been developed using dimethyl sulfoxide (B87167) (DMSO) as both the carbonyl carbon source and the solvent in an oxygen atmosphere. researchgate.net Additionally, FeBr3 has been used to catalyze the functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes through an aerobic oxidative cross-dehydrogenative coupling process. rsc.org
| Catalyst | Reactants | Product Type |
| FeCl2 | Aminopyridines, 2-Methyl-nitroolefins | 3-Methyl-2-arylimidazo[1,2-a]pyridines. organic-chemistry.orgthieme-connect.com |
| Fe(III) catalyst | Imidazo[1,2-a]pyridines, DMSO | 3-Formylimidazo[1,2-a]pyridines. researchgate.net |
| FeBr3 | Imidazo[1,2-a]pyridines, Aryl aldehydes | 3-Aroylimidazo[1,2-a]pyridines. rsc.org |
Metal-Free Synthetic Approaches for Imidazo[1,2-a]pyridines
In recent years, the development of metal-free synthetic routes for the construction of the imidazo[1,2-a]pyridine core has garnered significant attention, driven by the principles of green chemistry and the need to avoid residual metal contamination in pharmaceutical compounds. nih.govnih.gov These methods often rely on the condensation of readily available 2-aminopyridines with various reaction partners.
A prevalent and classic metal-free approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.gov This reaction typically proceeds via an initial SN2 reaction between the pyridine (B92270) nitrogen of the 2-aminopyridine and the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the imidazo[1,2-a]pyridine ring system.
Another significant category of metal-free syntheses involves the reaction of 2-aminopyridines with aldehydes. For instance, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, can be performed under acidic catalysis without the need for a metal catalyst to produce 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.org
Furthermore, metal-free approaches have been developed utilizing other carbonyl compounds and compounds with multiple bonds. nih.gov Catalyst-free and environmentally benign conditions, such as the use of water as a solvent or microwave irradiation, have been successfully employed to promote these reactions. rsc.org For example, a rapid and efficient synthesis of imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions through the NaOH-promoted cycloisomerization of N-propargylpyridiniums. rsc.org
The following table summarizes some of the key metal-free reactions for the synthesis of the imidazo[1,2-a]pyridine scaffold:
| Reaction Type | Reactants | Key Features |
| Condensation with α-Halocarbonyls | 2-Aminopyridine, α-Halocarbonyl | Classic, robust method |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Three-component, atom-economical |
| Condensation with Alkynes | 2-Aminopyridine, Activated Alkynes | Access to functionalized products |
| Cycloisomerization | N-Propargylpyridiniums | Rapid, high-yielding, aqueous conditions |
These metal-free strategies offer a versatile and sustainable toolbox for the synthesis of a wide range of imidazo[1,2-a]pyridine derivatives, setting the stage for the more complex synthesis of specifically functionalized targets like 2-Aminoimidazo[1,2-a]pyridin-6-ol.
Regioselective Synthesis and Incorporation of 2-Amino and 6-Hydroxyl Functionalities
The synthesis of this compound requires precise control over the regioselectivity of the reactions to introduce the amino and hydroxyl groups at the desired positions. This is a challenging task due to the inherent reactivity of the imidazo[1,2-a]pyridine nucleus, where the C3 position is often more susceptible to electrophilic attack. researchgate.net
The direct introduction of a hydroxyl group at the C6 position of a pre-formed imidazo[1,2-a]pyridine ring is not a straightforward transformation. Therefore, a common strategy involves starting with a pyridine precursor that already bears the desired oxygen functionality at the corresponding position (5-position of the pyridine ring). For example, the synthesis can commence with a 5-substituted-2-aminopyridine, which is then cyclized to form the 6-substituted imidazo[1,2-a]pyridine. nih.gov
In one reported synthesis of a complex molecule containing a 6-hydroxy-imidazo[1,2-a]pyridine moiety, the hydroxyl group was present in the starting materials and carried through the reaction sequence. tandfonline.com This highlights the importance of precursor selection in achieving the desired substitution pattern.
While functionalization at the C3 position of the imidazo[1,2-a]pyridine ring is common, introducing a substituent at the C2 position can be more challenging. researchgate.net However, several methods have been developed for the regiospecific introduction of an amino group at this position.
A convenient synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines has been described, which provides a direct route to the desired 2-amino substitution pattern. researchgate.net This methodology is crucial for the synthesis of the target compound.
When a 2-aminoimidazo[1,2-a]pyridine precursor is used, the chemoselective functionalization at the C6 position becomes a key step. A powerful strategy for this is the use of a halogen-metal exchange reaction. For instance, a 6-iodo-2-aminoimidazo[1,2-a]pyridine derivative can be prepared, and subsequent treatment with an organometallic reagent, such as isopropyl magnesium chloride, can lead to a chemoselective metal-halogen exchange at the C6 position. researchgate.net The resulting organometallic intermediate can then be reacted with an appropriate electrophile to introduce the desired functionality.
The following table outlines the chemoselective functionalization at position 6 of a 6-iodo-2-trifluoroacetamidoimidazo[1,2-a]pyridine intermediate:
| Entry | Electrophile | Product | Yield (%) |
| 1 | 2,6-Di-F-C₆H₃CHO | 2a | 76 |
| 2 | 2,6-Di-Cl-C₆H₃CHO | 2b | 77 |
| 3 | 2-Cl-6-F-C₆H₃CHO | 2c | 79 |
| 4 | C₆H₅CHO | 2d | 51 |
| 5 | ClCOPh | 2e | 43 |
| 6 | DMF | 2f | 32 |
| Table adapted from a study on the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines. researchgate.net |
Regiospecific metalation followed by electrophilic quenching is a versatile strategy for the functionalization of the imidazo[1,2-a]pyridine ring. While direct deprotonation at C6 can be challenging, a directed metalation approach can be employed.
In the context of a 2-amino-substituted imidazo[1,2-a]pyridine, after functionalization at the C6 position via a halogen-metal exchange, further regiospecific metalation can be directed to the C3 position. researchgate.net For the synthesis of 6-hydroxy derivatives, an alternative strategy could involve the directed ortho-metalation of a suitably protected 6-substituted imidazo[1,2-a]pyridine.
A related strategy that has been successfully employed for the C6-arylation of 3-aminoimidazo[1,2-a]pyrazines is a concerted metalation-deprotonation (CMD) process. acs.org This approach, using a palladium catalyst in the presence of a pivalic acid promoter, could potentially be adapted for the functionalization of 2-aminoimidazo[1,2-a]pyridines at the C6 position with other electrophiles.
Advanced Derivatization and Functionalization Strategies of 2 Aminoimidazo 1,2 a Pyridin 6 Ol and Its Analogues
Functionalization at the 2-Amino Group
The 2-amino group of the imidazo[1,2-a]pyridine (B132010) ring system serves as a key handle for introducing a variety of functional groups through reactions such as acylation and sulfonylation. These modifications can significantly impact the biological activity and physicochemical properties of the parent molecule.
One notable strategy involves the selective C-acylation at the C-3 position while the 2-amino group is protected. acs.orgnih.gov For instance, 2-aminoimidazo[1,2-a]pyridine can be protected as a trifluoroacetamide, allowing for subsequent Friedel–Crafts acylation at the C-3 position. acs.org The protecting group can then be removed to yield the C-3 acylated 2-aminoimidazo[1,2-a]pyridine. acs.org This approach highlights the importance of protecting group strategies to achieve regioselective functionalization.
Direct acylation of the 2-amino group is also a viable strategy. Depending on the reaction conditions and the nature of the acylating agent, N-acylation can compete with C-acylation. acs.org However, by carefully selecting reagents, such as using EDC/HOBT to activate amino acids, selective N-acylation can be achieved, leading to the formation of amide derivatives. acs.org
Sulfonylation of the 2-amino group provides another avenue for derivatization. This reaction typically involves reacting the 2-aminoimidazo[1,2-a]pyridine with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are important functionalities in medicinal chemistry.
Functionalization at the 6-Hydroxyl Group
The 6-hydroxyl group on the pyridine (B92270) ring of 2-aminoimidazo[1,2-a]pyridin-6-ol offers a valuable site for functionalization through etherification and esterification reactions. These modifications can alter the solubility, lipophilicity, and metabolic stability of the molecule.
Etherification reactions involve the deprotonation of the hydroxyl group with a suitable base, followed by reaction with an alkyl halide or other electrophile. This leads to the formation of alkoxy derivatives. The choice of the alkylating agent allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex moieties.
Esterification of the 6-hydroxyl group can be achieved by reacting it with a carboxylic acid, acid chloride, or anhydride. This transformation introduces an ester linkage, which can act as a prodrug moiety, being hydrolyzed in vivo to release the active hydroxyl compound.
The presence of substituents at the C6 position of the imidazo[1,2-a]pyridine ring has been shown to be favorable for certain biological activities. beilstein-journals.org This underscores the importance of developing efficient methods for functionalizing this position.
Direct C-H Functionalization of the Imidazo[1,2-a]pyridine Coremdpi.comscispace.com
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org The C-3 position of the imidazole (B134444) ring is particularly susceptible to electrophilic and radical attack due to its electron-rich nature. researchgate.netresearchgate.net
A variety of functional groups can be introduced at the C-3 position of the imidazo[1,2-a]pyridine nucleus.
Halogenation: Regioselective halogenation at the C-3 position can be achieved using various reagents. nih.govrsc.org For instance, sodium chlorite (B76162) or sodium bromite (B1237846) can be used as halogen sources in a transition-metal-free process to yield 3-chloro- or 3-bromo-imidazo[1,2-a]pyridines. nih.govrsc.org Ultrasound-assisted iodination using molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP) also provides an efficient route to 3-iodoimidazo[1,2-a]pyridines. nih.govacs.org These halogenated derivatives are versatile intermediates for further transformations, such as Suzuki-Miyaura cross-coupling reactions. nih.gov
Arylation: Direct C-3 arylation can be accomplished through several methods. Palladium-catalyzed reactions using aryl tosylates and mesylates have been developed, showing excellent regioselectivity. acs.org Copper-catalyzed C-H bond functionalization with aryl iodides, bromides, and triflates is another effective approach. acs.org Metal-free methods utilizing diaryliodonium salts have also been reported. researchgate.net
Alkylation and Acylation: Three-component aza-Friedel–Crafts reactions catalyzed by Lewis acids like Y(OTf)₃ allow for the C-3 alkylation of imidazo[1,2-a]pyridines with aldehydes and amines. mdpi.com Selective C-acylation at the C-3 position can be challenging but has been achieved using Friedel–Crafts conditions, often requiring an excess of the acylating reagent and elevated temperatures. acs.org
Other Functionalizations: A diverse array of other functional groups can be introduced at the C-3 position, including sulfenyl, bohrium.com amino, bohrium.com and phosphoryl groups. mdpi.com
Table 1: Selected C-3 Functionalization Reactions of Imidazo[1,2-a]pyridines
| Functionalization | Reagents and Conditions | Product Type | Reference(s) |
| Chlorination | Sodium chlorite, Acetic acid, DMF | 3-Chloro-imidazo[1,2-a]pyridines | nih.gov |
| Bromination | Sodium bromite, Acetic acid, DMF | 3-Bromo-imidazo[1,2-a]pyridines | nih.gov |
| Iodination | I₂, TBHP, Ultrasound | 3-Iodo-imidazo[1,2-a]pyridines | nih.govacs.org |
| Arylation | Aryl tosylates, Pd(OAc)₂, SPhos | 3-Aryl-imidazo[1,2-a]pyridines | acs.org |
| Arylation | Aryl iodides, CuI, 1,10-phenanthroline | 3-Aryl-imidazo[1,2-a]pyridines | acs.org |
| Alkylation | Aldehyde, Amine, Y(OTf)₃ | C₃-Alkylated imidazo[1,2-a]pyridines | mdpi.com |
| Acylation | Acylating agent, Friedel-Crafts conditions | 3-Acyl-imidazo[1,2-a]pyridines | acs.org |
Radical reactions provide a powerful tool for the direct functionalization of imidazo[1,2-a]pyridines, often proceeding under mild conditions. rsc.org These reactions can be initiated through various means, including transition metal catalysis, metal-free oxidation, and photocatalysis. rsc.org
Visible light-induced reactions have gained prominence for C-H functionalization. mdpi.com For example, perfluoroalkylation at the C-3 position can be achieved using perfluoroalkyl iodides in the presence of a photocatalyst. mdpi.com Similarly, radical-mediated heteroarylation-nitration of alkenes with imidazo[1,2-a]pyridines and tert-butyl nitrite (B80452) has been developed to produce nitro-functionalized derivatives. researchgate.net Mechanistic studies often suggest the involvement of radical intermediates in these transformations. acs.org
Development of Bis-Heterocyclic Compounds Incorporating this compound Substructuresnih.gov
The synthesis of bis-heterocyclic compounds, where two heterocyclic rings are linked together, has attracted significant attention as it can lead to molecules with enhanced or novel biological properties. mdpi.com Several strategies have been developed to incorporate the imidazo[1,2-a]pyridine scaffold into such structures.
One common approach is the use of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR), which allows for the one-pot synthesis of fused imidazole analogues. mdpi.commdpi.comsciforum.net This reaction can be used to link an imidazo[1,2-a]pyridine core to another heterocyclic system, such as a quinoline. mdpi.comresearchgate.net Microwave-assisted synthesis has been shown to improve the efficiency of these reactions. mdpi.commdpi.com
Another strategy involves the formation of bis(imidazo[1,2-a]pyridin-3-yl)methanes through the methylenation of imidazo[1,2-a]pyridines. acs.orgacs.org Recent methods have utilized glyoxylic acid as a methylene (B1212753) source in aqueous media, offering a more environmentally friendly approach compared to traditional methods that use organic solvents and stoichiometric oxidants. acs.orgacs.org
Furthermore, the synthesis of bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides and diselenides has been achieved through a copper-catalyzed tandem C–H selenation of 2-arylimidazo[1,2-a]pyridines with selenium powder. beilstein-journals.org By controlling the amount of selenium, the reaction can be directed to selectively produce either the selenide (B1212193) or the diselenide. beilstein-journals.org
Mechanistic Investigations in the Synthesis and Reactivity of Imidazo 1,2 a Pyridines
Elucidation of Reaction Mechanisms for Imidazo[1,2-a]pyridine (B132010) Ring Formation
The construction of the imidazo[1,2-a]pyridine ring can be achieved through various synthetic strategies, each with a distinct reaction mechanism. Key methodologies include multicomponent reactions and classical condensation reactions.
Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular diversity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example used for synthesizing 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.orgacs.orgnih.govscispace.com This three-component reaction involves a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. The generally accepted mechanism commences with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine). acs.orgrsc.org The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine to form a nitrilium intermediate. acs.orgresearchgate.net Subsequent intramolecular cyclization and tautomerization lead to the aromatic 3-aminoimidazo[1,2-a]pyridine product. rsc.org Various catalysts, including Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid), are employed to facilitate this transformation. nih.govmdpi.comtci-thaijo.org A variant of the Ugi reaction also provides access to this scaffold, following a similar pathway. tci-thaijo.orgbohrium.comnih.gov
A plausible mechanism for the GBB reaction is depicted below:
Imine Formation: 2-Aminopyridine reacts with an aldehyde to form a protonated imine intermediate.
[4+1] Cycloaddition: The isocyanide adds to the imine.
Intramolecular Cyclization: A nucleophilic attack by the pyridine (B92270) nitrogen forms the five-membered ring.
Tautomerization/Aromatization: A final proton transfer step yields the stable aromatic product.
Condensation Reactions: The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. researchgate.netresearchgate.net The mechanism proceeds via initial N-alkylation of the endocyclic pyridine nitrogen by the α-haloketone. researchgate.netnih.gov This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine. scirp.orgacs.org This method avoids the use of lachrymatory α-haloketones by generating them in situ under certain conditions. scirp.org
| Reaction Name | Reactants | Key Mechanistic Steps | Ref. |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Imine formation, [4+1] cycloaddition, Intramolecular cyclization, Aromatization | acs.orgrsc.org |
| Tschitschibabin Synthesis | 2-Aminopyridine, α-Haloketone | N-alkylation of pyridine nitrogen, Intramolecular condensation, Dehydration | researchgate.netnih.gov |
| Copper-Catalyzed Synthesis | 2-Aminopyridine, Nitroolefin | Michael addition, Intramolecular cyclization, Oxidation | Current time information in Bangalore, IN. |
Other notable mechanistic pathways include copper-catalyzed aerobic oxidative syntheses from 2-aminopyridines and ketones, which are thought to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Furthermore, iodine-catalyzed methods for the synthesis of 3-nitroimidazo[1,2-a]pyridines from nitroalkenes and 2-aminopyridines involve an initial Michael addition, followed by iodination and intramolecular nucleophilic substitution. researchgate.net
Mechanistic Pathways of Derivatization and Functionalization Reactions
Once the imidazo[1,2-a]pyridine core is formed, it can be further functionalized to introduce diverse substituents. The electronic nature of the bicyclic system dictates its reactivity, with the C3 position being the most common site for electrophilic substitution due to its high electron density.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatization, avoiding the need for pre-functionalized substrates. organic-chemistry.org The C3 position is the most nucleophilic and readily undergoes electrophilic substitution. oup.com A variety of functional groups can be introduced at this position.
Electrophilic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation typically occur at the C3 position. For instance, phenylselenation can be achieved via electrophilic substitution using phenylselenium bromide or through oxidative methods generating an electrophilic selenium species. researchgate.net A proposed mechanism for phenylselenation with diphenyldiselenide and an oxidant like (diacetoxyiodo)benzene (B116549) (DIB) involves the formation of an electrophilic intermediate, PhI(OAc)SePh, which is then attacked by the C3 position of the imidazo[1,2-a]pyridine. researchgate.net
Radical Reactions: Visible light-induced C-H functionalization has gained prominence for its mild conditions. organic-chemistry.org These reactions often proceed via radical pathways. For example, C3-formylation can be achieved using tetramethylethylenediamine (TMEDA) under photocatalytic conditions, likely involving a superoxide (B77818) radical pathway. organic-chemistry.org Perfluoroalkylation at C3 can occur via the formation of photoactive electron donor-acceptor (EDA) complexes between the imidazo[1,2-a]pyridine and a perfluoroalkyl iodide. organic-chemistry.org
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are used for introducing carboxamide moieties at positions 6 or 8. acs.org Copper-catalyzed C-H selenation with selenium powder has also been reported, proceeding through an electrophilic substitution pathway mediated by a Cu(I) intermediate. nih.gov
Substitution at Other Positions: While C3 is the most reactive site, functionalization at other positions is also possible. Regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines has been achieved through a halogen-metal exchange on a 6-iodo precursor, followed by a second regiospecific metalation at the C3 position and quenching with electrophiles. researchgate.net Nucleophilic aromatic substitution (SNAr) can also be employed. For instance, novel tetracyclic systems have been prepared via intramolecular SNAr of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. researchgate.net
| Functionalization Type | Position | Mechanistic Pathway | Reagents/Conditions | Ref. |
| Phenylselenation | C3 | Electrophilic Substitution | PhSeSePh, DIB | researchgate.net |
| Formylation | C3 | Radical Pathway | TMEDA, Visible Light | organic-chemistry.org |
| Perfluoroalkylation | C3 | EDA Complex Formation | Rf-I, Visible Light | organic-chemistry.org |
| Carboxamidation | C6, C8 | Pd-catalyzed Carbonylation | Pd catalyst, CO | acs.org |
| Intramolecular Amination | C-H/N-H Coupling | Oxidative C-N bond formation | Cu(II) triflate, PhI(OAc)₂ | rsc.org |
| Nucleophilic Substitution | C5 | Intramolecular SNAr | Base (e.g., NaH) | researchgate.net |
Fundamental Reactivity and Tautomerism Studies Relevant to 2-Aminoimidazo[1,2-a]pyridin-6-ol
The reactivity and potential tautomeric forms of this compound are dictated by the electronic interplay of the fused heterocyclic system and the amino and hydroxyl substituents.
Fundamental Reactivity: The imidazo[1,2-a]pyridine ring is an electron-rich heteroaromatic system. Computational studies using Density Functional Theory (DFT) have been employed to understand its reactivity. scirp.orgnih.gov The highest occupied molecular orbital (HOMO) is typically localized over the imidazole (B134444) moiety, confirming that the C3 position is the most susceptible to electrophilic attack. The molecular electrostatic potential (MEP) maps also indicate nucleophilic sites, often including the nitrogen atoms of the imidazole ring (N1 and N3). scirp.org The introduction of substituents significantly modulates this reactivity. An amino group at the C2 position and a hydroxyl group at the C6 position, both being electron-donating groups, would further enhance the electron density of the ring system, potentially activating it towards further electrophilic substitution. The primary sites for electrophilic attack would still be the imidazole ring, primarily C3, but also potentially C5 and C7 on the pyridine ring, depending on the reaction conditions.
Tautomerism: The presence of both amino and hydroxyl groups on the imidazo[1,2-a]pyridine core introduces the possibility of multiple tautomeric forms for this compound.
Amino-Imino Tautomerism: The 2-amino group can exist in equilibrium with its imino tautomer, 2(1H)-iminoimidazo[1,2-a]pyridin-6-ol. Studies on 2-aminopyridine itself show that the amino form is significantly more stable than the imino form in the ground state. researchgate.netnih.gov Photoexcitation, however, can induce tautomerization to the imino form. researchgate.net
Hydroxy-Keto Tautomerism: The 6-hydroxy group can tautomerize to a keto form, 2-aminoimidazo[1,2-a]pyridin-6(5H)-one. In simple hydroxypyridines, the position of the hydroxyl group determines the equilibrium; for instance, 2-hydroxypyridine (B17775) exists predominantly as the pyridone tautomer. rsc.org For 6-hydroxyimidazo[1,2-a]pyridine, the aromaticity of both rings favors the hydroxy form, but the keto tautomer cannot be entirely discounted, especially in different solvent environments or in the solid state.
Combined Tautomerism: The combination of both groups allows for several potential tautomers, including zwitterionic forms. The relative stability of these tautomers would depend on factors like solvent polarity, pH, and temperature. For example, studies on related 3-acyl-imidazo[1,2-a]pyridin-2(3H)-ones have shown that they exist in an enol tautomeric form. mdpi.com Similarly, theoretical studies on related heterocyclic systems have explored the relative energies of various tautomers. researchgate.netrsc.org
For this compound, the most likely predominant tautomer in neutral conditions is the aromatic amino-hydroxy form due to the stability gained from the fully aromatic bicyclic system. However, the imino and keto tautomers represent accessible forms that can play a significant role in the compound's reactivity and biological interactions.
Potential Tautomers of this compound
| Tautomer Name | Structural Features |
| Amino-Hydroxy (Aromatic) | Fully aromatic system with -NH₂ and -OH groups. Expected to be the most stable form. |
| Imino-Hydroxy | Imino group at C2 (-NH=), hydroxyl at C6. Aromaticity of imidazole ring is disrupted. |
| Amino-Keto | Amino group at C2, keto group at C6 (=O). Aromaticity of pyridine ring is disrupted. |
| Imino-Keto | Imino group at C2, keto group at C6. Both rings have disrupted aromaticity. |
| Zwitterionic forms | Proton transfer from the hydroxyl to a nitrogen atom, or from the amino group to a nitrogen, creating charged species. |
Computational Chemistry and Theoretical Investigations of 2 Aminoimidazo 1,2 a Pyridin 6 Ol and Its Derivatives
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and its receptor binding site. Studies on various derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated its potential to interact with a diverse range of biological targets.
Derivatives of the core imidazo[1,2-a]pyridine structure have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These computational experiments have identified key interactions that contribute to the binding affinity and selectivity for various protein targets. For instance, imidazo[1,2-a]pyridine derivatives have been docked into the active sites of enzymes like protein kinases, which are crucial in cell signaling and proliferation. researchgate.net One study identified a novel imidazo[1,2-a]pyridine derivative, compound I-11, as a potent covalent inhibitor for KRAS G12C, a key driver in many intractable cancers. rsc.org Docking experiments clarified the binding mode of this compound within the target protein. rsc.org
In another example, docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives against the antitubercular drug target DprE1 showed promising interactions with key residues, suggesting their potential as inhibitors. d-nb.infonih.gov Similarly, newly synthesized derivatives of imidazo[1,2-a]pyrimidines were evaluated for their antifungal activity against Candida albicans by docking them into the active site of the CYP51 enzyme. researchgate.net The results, when compared with the clinical drug voriconazole, indicated a potential for antifungal action. researchgate.net
Furthermore, investigations into 2-phenyl-imidazo[1,2-a]pyridine derivatives revealed their high affinity for peripheral benzodiazepine (B76468) receptors (PBRs), which are involved in neurosteroid synthesis. nih.gov Molecular docking has also been instrumental in designing 2,6-disubstituted-8-amino imidazo[1,2a]pyridines as antagonists for the adenosine (B11128) A2A receptor, a target for various neurological and inflammatory conditions. nih.gov These studies collectively highlight the utility of molecular docking in identifying potential biological targets for this class of compounds and in elucidating the structural basis for their activity. nih.gov
Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Target Protein | Key Findings |
| Imidazo[1,2-a]pyridine derivatives | KRAS G12C | Identified a lead compound (I-11) as a potential covalent inhibitor for intractable cancers. rsc.org |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines | DprE1 | Showed promising interactions, suggesting potential as novel antitubercular agents. d-nb.infonih.gov |
| Imidazo[1,2-a]pyrimidines | CYP51 (Candida albicans) | Docking results suggested potential antifungal activity compared to the drug voriconazole. researchgate.net |
| Diaryl urea-imidazo[1,2-a]pyridines | PI3Kα | Docking provided insights for designing more potent inhibitors for anticancer activity. researchgate.net |
| 2,6-disubstituted-8-amino imidazo[1,2a]pyridines | Adenosine Receptor A2A | Demonstrated that an exocyclic amine enhances affinity for the receptor. nih.gov |
| 2-phenyl-imidazo[1,2-a]pyridines | Peripheral Benzodiazepine Receptors (PBRs) | Compounds showed potent and selective binding, stimulating neurosteroid synthesis. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic properties, reactivity, and stability of molecules. These methods, such as Density Functional Theory (DFT), provide detailed information about molecular orbitals, charge distribution, and reaction energetics. For the imidazo[1,2-a]pyridine scaffold, these calculations have been used to rationalize reaction mechanisms and predict molecular properties.
For example, quantum chemical methods were used to study the mechanism of forming the imidazo[1,2-a]pyrimidine (B1208166) core. researchgate.net Calculations of the Molecular Electrostatic Potential (MEP) helped to postulate the most likely reaction pathways for the interaction between 2-aminoimidazole and N-substituted maleimides. researchgate.net In other work, DFT calculations using the M05 functional were applied to study the non-covalent interactions and association constants of 2,6-bis(acylamino)pyridines, which share a similar pyridine (B92270) core, with various imides. core.ac.uk These calculations revealed that perfluorinated analogues were more stable due to the fluorine atoms making the carbonylamino groups stronger hydrogen bond donors. core.ac.uk
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions of a molecule. While specific calculations for 2-Aminoimidazo[1,2-a]pyridin-6-ol are not widely reported, studies on related structures provide a framework for what to expect. These calculations can predict sites susceptible to nucleophilic or electrophilic attack, which is vital information for designing synthetic routes and understanding potential metabolic pathways.
Table 2: Application of Quantum Chemical Calculations
| Method | System Studied | Purpose of Calculation |
| MEP Calculations | Reaction of N-phenylmaleimide with 2-aminoimidazole | To postulate the reaction mechanism for the synthesis of imidazo[1,2-a]pyrimidines. researchgate.net |
| DFT (M05 functional) | 2,6-bis(acylamino)pyridines with imides | To determine association constants and understand the stability of hydrogen-bonded complexes. core.ac.uk |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. mdpi.com These simulations track the movements of atoms and molecules over time, offering insights into conformational changes, binding stability, and the dynamics of ligand-receptor interactions that are not apparent from static docking poses. mdpi.com
For the imidazo[1,2-a]pyridine class of compounds, MD simulations can be used to refine the results of molecular docking. After a ligand is docked into a receptor's active site, an MD simulation can assess the stability of the predicted binding mode. It can reveal how the ligand and protein adapt to each other's presence, including changes in the ligand's conformation and the movement of receptor side chains. For example, MD simulations have been used to study the binding modes of substrates and inhibitors to glutamine synthetase, shedding light on the prospects for structure-based inhibitor design. researchgate.net
While specific MD simulation studies on this compound are not extensively documented in the literature, the methodology is highly applicable. Such studies would be invaluable for confirming binding hypotheses, understanding the dynamic nature of its interactions with biological targets, and providing a more accurate picture of its conformational preferences in a solvated environment.
Prediction of Spectroscopic Properties and Excited States
Computational methods can predict various spectroscopic properties, including NMR and IR spectra, which can aid in the characterization of newly synthesized compounds. Furthermore, theoretical calculations can investigate the nature of electronic excited states, which is crucial for understanding the photophysical properties of a molecule, such as its fluorescence and photostability.
The prediction of NMR chemical shifts using quantum chemical calculations has become a valuable tool. mdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with high-level theory like Coupled Cluster Singles and Doubles (CCSD), can provide theoretical chemical shifts that are in good agreement with experimental data. mdpi.com For the this compound molecule, such calculations could help in assigning the signals in its 1H and 13C NMR spectra.
Investigations into the excited state dynamics of related compounds, such as 6-Amino-5-nitropyridin-2-ol, have utilized a combination of ultrafast spectroscopy and theoretical computations. bohrium.com These studies provide a comprehensive picture of the photoinduced processes, including internal conversion and intersystem crossing, which dictate the photostability and potential for fluorescence. Theoretical calculations can map out the potential energy surfaces of the ground and excited states, identifying the pathways for energy dissipation after photoexcitation. bohrium.com This information is critical for applications where the molecule might be exposed to light, such as in bioimaging or photodynamic therapy.
Advanced Spectroscopic Characterization Techniques for Research on 2 Aminoimidazo 1,2 a Pyridin 6 Ol Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within molecules. For derivatives of 2-aminoimidazo[1,2-a]pyridin-6-ol, UV-Vis spectra reveal characteristic absorption bands that correspond to the excitation of electrons from lower to higher energy orbitals.
The absorption spectra of imidazo[1,2-a]pyridine (B132010) derivatives typically exhibit intense bands in the UV-A and blue-violet regions of the electromagnetic spectrum. ijrpr.com These absorptions are generally attributed to π → π* transitions within the conjugated bicyclic structure. ijrpr.com The position and intensity of these absorption bands are sensitive to the substitution pattern on the imidazo[1,2-a]pyridine core. For instance, the presence of electron-donating groups can lead to a red-shift (bathochromic shift) in the absorption maximum, while electron-withdrawing groups may cause a blue-shift (hypsochromic shift). ijrpr.com
Studies on various imidazo[1,2-a]pyridine derivatives have shown absorption maxima in the range of 250 to 400 nm. ijrpr.comnih.gov For example, certain derivatives in solvents like methanol, acetonitrile, tetrahydrofuran, and dichloromethane (B109758) showed maximal absorbance between 250 and 254 nm. ijrpr.com The solvent environment can also influence the absorption characteristics, a phenomenon known as solvatochromism. redalyc.org
The analysis of UV-Vis spectra provides crucial information for understanding the electronic properties and for predicting the fluorescence behavior of these compounds, as the absorption of light is the initial step in the fluorescence process.
Fluorescence Spectroscopy for Luminescent Properties and Probe Development
Fluorescence spectroscopy is a powerful tool for characterizing the luminescent properties of this compound derivatives and for developing them as fluorescent probes. rsc.orgsciforum.net These compounds often exhibit strong fluorescence, making them suitable for applications in chemical sensing, bioimaging, and optoelectronics. ijrpr.comroyalsocietypublishing.org
The fluorescence emission of imidazo[1,2-a]pyridine derivatives is typically observed in the blue to green region of the visible spectrum, with emission maxima often ranging from 394 to 428 nm for certain series of compounds. ijrpr.com The π-conjugated bicyclic structure is responsible for the excellent quantum yields of fluorescence. ijrpr.com Substituents on the imidazo[1,2-a]pyridine core play a significant role in modulating the fluorescence properties. Electron-donating groups generally enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com For example, substitution with phenyl or naphthyl groups at the C2 position has been shown to increase the fluorescence yield. ijrpr.com
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. For imidazo[1,2-a]pyridine derivatives, quantum yields can be quite high, with reported values ranging from 0.22 to 0.61 for some series. ijrpr.com The quantum yield is influenced by several factors, including the molecular structure, the nature of substituents, and the solvent environment.
The introduction of electron-donating groups tends to improve the luminescence performance, while electron-withdrawing groups can decrease it. ijrpr.com For instance, 2-aryl-imidazo[1,2-a]pyridines that are not capable of undergoing Excited State Intramolecular Proton Transfer (ESIPT) can exhibit high fluorescence quantum yields in the blue region. nih.gov In some cases, derivatives show faint emission in fluid solutions (Φ ≈ 0.01) but become highly emissive (Φ up to 0.6) when incorporated into a polymer matrix, highlighting the role of the environment in restricting non-radiative decay pathways. nih.gov
Table 1: Selected Fluorescence Quantum Yields of Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Quantum Yield (ΦF) | Conditions | Reference |
| 2-Aryl-imidazo[1,2-a]pyridines (non-ESIPT) | High | Blue emission region | nih.gov |
| 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine derivatives | ≈ 0.01 | Fluid solution | nih.gov |
| 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine derivatives | up to 0.6 | Polymer matrix | nih.gov |
| Various substituted imidazo[1,2-a]pyridines | 0.22 - 0.61 | Not specified | ijrpr.com |
| bis-Imidazo[1,2-a]pyridine Fluorophores | 0.17 - 0.51 | Not specified | nih.gov |
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules where the electronic charge distribution is significantly different between the ground and excited states. Derivatives of this compound often exhibit solvatochromism due to their intramolecular charge-transfer characteristics.
The absorption and emission spectra of these compounds can shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) depending on the polarity of the solvent. nih.gov For example, a study on azo derivatives of aminopyridines showed that the spectral shifts correlated with solvent parameters such as dielectric constant and refractive index. This sensitivity to the solvent environment makes these compounds promising candidates for use as probes to study the polarity of microenvironments, such as in biological systems. sciforum.net
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This property is highly advantageous for applications like two-photon microscopy and photodynamic therapy due to deeper tissue penetration and reduced photodamage. researchgate.net
Research on imidazo[1,2-a]pyridine derivatives has shown that their 2PA cross-section, a measure of the 2PA efficiency, can be significantly influenced by their molecular structure. researchgate.net Increasing the molecular conjugation, for instance by introducing a naphthalene (B1677914) substituent, has been found to enhance the 2PA cross-section. researchgate.net Similarly, attaching strong electron-donating or electron-withdrawing groups to the imidazo[1,2-a]pyridine core can also lead to a substantial increase in the 2PA response. researchgate.net These findings indicate a clear pathway for designing imidazo[1,2-a]pyridine-based materials with tailored nonlinear optical properties. researchgate.net
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity, often linked by an intramolecular hydrogen bond. mdpi.com Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient tautomeric species that is emissive in the excited state. mdpi.com This process results in a large Stokes shift, which is the difference in energy between the absorption and emission maxima. nih.gov
Derivatives of this compound, particularly those with a hydroxyl group positioned to form an intramolecular hydrogen bond with a nitrogen atom of the imidazole (B134444) ring, are known to undergo ESIPT. nih.govnih.gov For example, 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives exhibit ESIPT in nonpolar and polar-aprotic solvents, leading to emission with very large Stokes shifts (around 11,000 cm⁻¹). nih.gov While the ESIPT emission can be weak in some solvents, it can become very efficient in rigid media like polymer matrices. nih.gov The introduction of different substituents can tune the ESIPT fluorescence, causing blue or red shifts in the emission band. nih.gov
Photoinduced Electron Transfer (PET) is another important photophysical process that can occur in suitably designed molecular systems. In a PET-based sensor, a fluorophore is typically linked to a receptor unit that can interact with an analyte. In the absence of the analyte, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor. Upon binding of the analyte to the receptor, the PET process is inhibited, and the fluorescence is restored or "turned on."
While specific studies on PET in this compound itself are not detailed in the provided context, the principles of PET are widely applied in the design of fluorescent probes based on various heterocyclic scaffolds. The imidazo[1,2-a]pyridine framework, with its potential for functionalization with both electron-donating and electron-withdrawing groups, is a suitable platform for creating PET-based sensors. For example, by attaching a receptor unit that can undergo PET with the imidazo[1,2-a]pyridine core, it is conceivable to design probes for various ions or small molecules.
Intramolecular Charge Transfer (ICT) Investigations
Intramolecular Charge Transfer (ICT) is a significant photophysical process observed in molecules that contain both an electron-donating (D) and an electron-accepting (A) group, connected by a π-conjugated system. In derivatives of 2-aminoimidazo[1,2-a]pyridine, the imidazo[1,2-a]pyridine core can act as an electron acceptor, particularly when substituted with electron-withdrawing groups, while appended moieties like arylamines can serve as electron donors. This D-π-A architecture is crucial for potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. bohrium.comsemanticscholar.orgrsc.org
Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. This process is often accompanied by a change in the molecule's dipole moment and geometry, a phenomenon known as twisted intramolecular charge transfer (TICT). semanticscholar.orgbohrium.com The efficiency and characteristics of ICT are highly sensitive to the electronic nature of the substituents and the polarity of the surrounding solvent.
Solvatochromism as a Probe for ICT:
A key indicator of ICT is solvatochromism, where the absorption and emission spectra of a compound shift in response to the solvent's polarity. Derivatives of imidazo[1,2-a]pyridine with D-A structures exhibit this behavior prominently. bohrium.comresearchgate.net
Positive Solvatochromism: A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is commonly observed. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. For example, arylamine-containing imidazo[1,2-a]pyridine derivatives show strong positive solvatochromism in their emission spectra, pointing to efficient charge migration from the donor arylamine to the imidazo[1,2-a]pyridine acceptor in the excited state. researchgate.net
Stokes Shift: The energy difference between the maxima of the absorption and emission spectra, known as the Stokes shift, also increases with solvent polarity in ICT compounds. For instance, in D–π–A fluorophores featuring an imidazo[1,5-a]pyridine (B1214698) donor, a large Stokes shift of approximately 7000 cm⁻¹ was observed, highlighting the significant charge redistribution upon excitation. rsc.org
Influence of Substituents:
The nature of the donor and acceptor groups profoundly influences the ICT process and the resulting photophysical properties. bohrium.comijrpr.com
Electron-Donating Groups (EDGs): Attaching strong electron donors (like dimethylamine) enhances the ICT character and can increase the fluorescence quantum yield. bohrium.comrsc.org
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as a cyano (–CN) group, onto the imidazo[1,2-a]pyridine core enhances its acceptor strength. This modification can lead to red-shifted emission and stabilize the lowest unoccupied molecular orbital (LUMO). bohrium.com Interestingly, while strong ICT often leads to lower fluorescence, strategic placement of substituents can result in materials with both high ICT character and good fluorescence efficiency (quantum yields ≥ 0.70). bohrium.com
Research on pyrimidine-linked imidazopyridines has shown that the electronic effect of substituents significantly impacts fluorescence. Most synthesized compounds in one study exhibited good to excellent fluorescence quantum yields, with values as high as 0.75 in DMSO. nih.gov This highlights the tunability of the photophysical properties of the imidazo[1,2-a]pyridine scaffold through synthetic modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful tool for the unambiguous structural determination of imidazo[1,2-a]pyridine derivatives. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the molecular skeleton, while two-dimensional (2D) NMR experiments are crucial for detailed structural and conformational analysis. nih.govnih.gov
¹H and ¹³C NMR for Structural Elucidation:
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for the precise mapping of atoms within the molecule. For the imidazo[1,2-a]pyridine core, characteristic chemical shifts are observed. For example, in the ¹H NMR spectrum of 2-phenylimidazo[1,2-a]pyridine (B181562), the proton signals for the heterocyclic core appear at specific, identifiable positions. rsc.org The presence and position of substituents cause predictable shifts in the signals of nearby protons and carbons, confirming their location on the ring system. rsc.orgtci-thaijo.org
Below is a table summarizing representative ¹H and ¹³C NMR data for several substituted imidazo[1,2-a]pyridine derivatives, illustrating the effect of substitution on chemical shifts.
| Compound Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Source |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 8.10 (d), 7.87 (s), 7.85 (d), 7.62 (d), 7.57 (d), 7.18 (m), 6.80 (t) | 145.8, 144.7, 132.6, 131.7, 127.7, 125.5, 125.1, 122.0, 117.7, 112.8, 108.1 | tci-thaijo.org |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 8.00 (d), 7.94 (d), 7.80 (s), 7.44-7.36 (m), 7.30 (m), 6.62 (d), 2.40 (s) | 107.5, 115.1, 115.8, 124.7, 125.9, 127.8, 128.7, 133.8, 135.7, 145.3 | rsc.orgtci-thaijo.org |
| 2-Iodo-6-methyl-3-(piperidin-1-ylmethyl)imidazo[1,2-a]pyridine | 8.11 (s), 7.45 (d), 7.04 (d), 3.73 (s), 2.43 (br s), 2.36 (s) | 146.46, 127.84, 122.34, 121.96, 121.75, 115.95, 95.23, 54.26, 53.45, 18.36 | nih.gov |
| 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 12.38 (s, NH), 8.23 (s, imidazole H), 2.60 (s, CH₃) | Not specified | mdpi.com |
Conformational Analysis using 2D NMR:
Beyond simple structural assignment, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the spatial arrangement and preferred conformations of flexible molecules in solution. nih.govbeilstein-journals.org This is particularly relevant for derivatives with rotatable bonds, such as those with N-acylhydrazone side chains.
A study on (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives revealed the presence of a mixture of two distinct conformers at room temperature. nih.govresearchgate.net The analysis of ¹H NMR and NOESY spectra allowed for the identification and characterization of these conformers as syn-periplanar E (sp E) and anti-periplanar E (ap E). The NOESY experiment shows through-space correlations between protons that are close to each other, providing definitive evidence for the relative orientation of different parts of the molecule. For most of the synthesized N-acylhydrazones in the study, the sp E conformer was identified as the major form in a DMSO-d₆ solution. nih.gov
Similarly, for other complex imidazo[1,2-a]pyrimidine (B1208166) systems, key correlations in NOESY and Heteronuclear Multiple Bond Correlation (HMBC) spectra are used to provide unambiguous signal assignments and confirm the final structure, rejecting other potential isomers that might have formed during synthesis. beilstein-journals.org This detailed conformational information is critical, as the biological activity and photophysical properties of a molecule are often dictated by its three-dimensional shape. nih.gov
Applications in Chemical Biology and Materials Science Research for 2 Aminoimidazo 1,2 a Pyridin 6 Ol Derivatives
Fluorescent Probes for Chemical and Biological Sensing
The unique photophysical properties of the imidazo[1,2-a]pyridine (B132010) core make it an excellent platform for designing fluorescent probes. These probes are instrumental in detecting and visualizing various analytes, from metal ions to biologically relevant small molecules.
Development of Selective Fluorescent Probes for Metal Ions (e.g., Fe3+, Hg2+)
The detection of toxic heavy metal ions is crucial for environmental and biological monitoring. mdpi.com Derivatives of imidazo[1,2-a]pyridine have been engineered to act as selective fluorescent sensors for these ions.
One notable example is a fluorescent probe developed from an imidazo[1,2-a]pyridine-functionalized xanthene dye (Rh-Ip-Hy) for the detection of mercury ions (Hg2+). rsc.org This probe operates on a spirolactam ring-opening mechanism. In the absence of Hg2+, the probe exists in a non-fluorescent, ring-closed spirolactam form. Upon interaction with Hg2+, the ring opens, leading to a highly fluorescent state that can be detected by the naked eye. rsc.org This sensor demonstrates high selectivity for Hg2+ and functions effectively over a broad pH range from 5.0 to 11.0. rsc.org While research has highlighted probes for various metal ions like Fe3+ and Zn2+ using other heterocyclic scaffolds, the imidazo[1,2-a]pyridine system has proven particularly effective for Hg2+. rsc.orgnih.gov
Design of Fluorescent Probes for Bioimaging Applications (excluding clinical studies)
The utility of these fluorescent probes extends to biological imaging within living cells. The low cytotoxicity of certain imidazo[1,2-a]pyridine derivatives makes them suitable for visualizing intracellular analytes without harming the cells.
For instance, the Hg2+ probe Rh-Ip-Hy has been successfully used for fluorescence imaging in living HeLa cells. rsc.org This application allows for the real-time detection and monitoring of Hg2+ within a cellular environment, providing valuable insights into the ion's behavior in biological systems. rsc.org Similarly, other imidazo[1,2-a]pyridine-based probes have been designed for imaging specific cellular components or other analytes like sulfur dioxide (SO2) in mitochondria, demonstrating the platform's versatility for bioimaging. nih.gov The development of these probes is a significant step forward in understanding the roles of various ions and molecules in cellular processes. researchgate.net
Creation of Probes for Specific Small Molecules and Nerve Agent Simulants
Beyond metal ions, researchers have adapted the imidazo[1,2-a]pyridine scaffold and similar structures to create probes for other critical targets, including nerve agent simulants. The rapid detection of chemical warfare agents is vital, and fluorescent probes offer a sensitive and swift method for this purpose.
A probe based on a salicylaldoximate moiety combined with a tetraphenylethylene (B103901) (TPE) unit was designed for detecting the nerve agent simulant diethyl chlorophosphate (DCP). rsc.org The probe works through an aggregation-induced emission (AIE) mechanism. The reaction of the salicylaldoximate site with DCP triggers a chemical transformation that results in a significant "light-up" fluorescent response within minutes. rsc.org Additionally, probes for detecting biologically important small molecules like sulfur dioxide and its derivatives (HSO3−/SO32−) have been developed using an imidazo[1,5-a]pyridine (B1214698) benzopyrylium base, showcasing the adaptability of the core structure for various sensing applications. nih.gov
Enzyme Inhibition and Protein Interaction Studies
The imidazo[1,2-a]pyridine framework is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent and selective enzyme inhibitors. nih.gov Its derivatives have been extensively studied for their ability to interact with and inhibit key proteins involved in disease pathways, particularly kinases and cyclooxygenase enzymes.
Kinase Inhibition Profiles (e.g., PI3K, p38, Nek2, NFkB inducing kinase, Brk/PTK6, CHK1, CDK, JNK, EphB4)
Kinases are a major class of drug targets, especially in oncology. Imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against a wide range of kinases.
PI3K (Phosphoinositide 3-kinase): A series of imidazo[1,2-a]pyridine derivatives were designed as PI3Kα inhibitors. acs.org By modifying the 3- and 6-positions of the scaffold, potent inhibitors were identified that demonstrated anti-proliferative and pro-apoptotic effects in cellular assays. acs.orgmdpi.com A carbon-11 (B1219553) labeled derivative was also developed as a potential PET imaging probe for targeting the PI3K/mTOR pathway in cancer. nih.gov
Brk/PTK6 (Breast Tumor Kinase/Protein Tyrosine Kinase 6): Substituted imidazo[1,2-a]pyrazin-8-amines, a related scaffold, were discovered as novel and potent inhibitors of Brk/PTK6. nih.govresearchgate.net These compounds exhibited low-nanomolar inhibitory activity and high selectivity, making them valuable tools for investigating the role of Brk in oncology. nih.gov
Nek2 and FLT3: Through structure-based optimization of a Nek2 inhibitor, a new series of imidazo[1,2-a]pyridine-thiophene derivatives was discovered. nih.gov These compounds were found to be potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its clinically relevant mutants, which are key targets in acute myeloid leukemia (AML). Notably, the modifications eliminated the original Nek2 activity, demonstrating the ability to tune the selectivity of this scaffold. nih.gov
Other Kinases: The imidazo[1,2-a]pyridine scaffold has been identified in inhibitors of various other kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and checkpoint kinase 2 (Chk2). nih.govdntb.gov.uagoogle.com For example, 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives were identified as a new class of CLK1 inhibitors, with the most potent compound showing an IC50 value of 4 nM. nih.gov
| Kinase Target | Derivative Type | Key Findings | Reference |
|---|---|---|---|
| PI3Kα | 3- and 6-substituted Imidazo[1,2-a]pyridines | Potent inhibition, anti-proliferative and pro-apoptotic activity. | acs.orgmdpi.com |
| Brk/PTK6 | Imidazo[1,2-a]pyrazin-8-amines | Low-nanomolar inhibition and high selectivity. | nih.govresearchgate.net |
| FLT3 / FLT3 mutants | Imidazo[1,2-a]pyridine-thiophene derivatives | Potent inhibition of FLT3 and mutants, selective against Nek2. | nih.gov |
| CLK1 | 3,6-disubstituted-imidazo[1,2-a]pyridines | Potent inhibition with IC50 of 4 nM. Efficiently induces autophagy. | nih.gov |
| Aurora Kinase | 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives | Dual targeting of Aurora kinase and ROR1 with nanomolar inhibitory activity. | nih.gov |
Cyclooxygenase-2 (COX-2) Inhibitory Activity and Selectivity
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs. rjsocmed.com Numerous studies have focused on developing selective COX-2 inhibitors based on the imidazo[1,2-a]pyridine scaffold to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.combrieflands.com
A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized as selective COX-2 inhibitors. nih.gov Docking studies showed that the methylsulfonyl (SO2Me) group fits into a secondary pocket of the COX-2 active site, contributing to selectivity. nih.gov In this series, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) was found to be the most potent, with a COX-2 IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov
Another study on different imidazo[1,2-a]pyridine derivatives also reported significant and specific inhibitory effects on COX-2. rjsocmed.com The tested compounds showed IC50 values ranging from 0.05 to 0.13 µM and selectivity indices from 51.3 to 897.1. rjsocmed.com Specifically, derivatives 5e, 5f, and 5j were the most potent (IC50 = 0.05 µM), while compound 5i was the most selective (Selectivity Index = 897.19). rjsocmed.com These findings underscore the potential of the imidazo[1,2-a]pyridine core for developing potent and highly selective COX-2 inhibitors. rjsocmed.comnih.govnih.gov
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
|---|---|---|---|
| Derivative 5e | 0.05 | Not Specified | rjsocmed.com |
| Derivative 5f | 0.05 | Not Specified | rjsocmed.com |
| Derivative 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) | 0.05 | Not Specified | rjsocmed.com |
| Derivative 5i | Not Specified | 897.19 | rjsocmed.com |
| Compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) | 0.07 | 508.6 | nih.gov |
Development of Antituberculosis Agents Targeting Specific Enzymes (e.g., InhA, MtGS)
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as a promising class of compounds in the development of new antituberculosis (TB) agents. nih.govrsc.org Research has focused on their ability to selectively target essential enzymes in Mycobacterium tuberculosis (Mtb), the bacterium responsible for TB. nih.gov
Among the targeted enzymes are the 2-trans-enoyl-acyl carrier protein reductase (InhA) and glutamine synthetase (MtGS). nih.govrsc.org A series of imidazo[1,2-a]pyridine-2-carboxamides were synthesized and evaluated for their antimycobacterial properties. The most potent derivatives in this series displayed a Minimum Inhibitory Concentration (MIC) in the range of 17 to 30 μM. rsc.org Molecular docking studies suggested that these compounds could effectively inhibit the InhA enzyme. rsc.org
In another approach, 3-Amino-imidazo[1,2-a]-pyridines were developed as inhibitors of Mtb glutamine synthetase (MtGS), a crucial enzyme for nitrogen metabolism in the bacterium. nih.gov A library of these compounds was synthesized, leading to the identification of an active compound with an IC₅₀ of 1.6 μM against MtGS. nih.gov Docking models indicated that this compound fits well within the ATP-binding site of the enzyme, confirming it as a potential target. nih.gov Further exploration of imidazo[1,2-a]pyridine-3-carboxamides has yielded compounds with potent activity against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. rsc.orgresearchgate.net
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Enzyme | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-2-carboxamides | InhA | MIC | 17-30 µM | rsc.org |
| 3-Amino-imidazo[1,2-a]-pyridines | MtGS | IC₅₀ | 1.6 µM | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Not specified | MIC₉₀ (MDR-Mtb) | 0.07–2.2 µM | rsc.org |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Not specified | MIC₉₀ (XDR-Mtb) | 0.07–0.14 µM | rsc.org |
Studies on ATP Mimics and ATPase Inhibitors (e.g., Helicobacter pylori VirB11 ATPase)
The imidazo[1,2-a]pyridine scaffold has also been investigated for its capacity to act as an ATP mimic and inhibit ATPase enzymes. ucl.ac.ukucl.ac.uk A notable target in this area is the VirB11 ATPase from Helicobacter pylori, a key component of the type IV secretion system (T4SS) that is essential for the bacterium's virulence. ucl.ac.ukucl.ac.uknih.govnih.gov
Through virtual high-throughput screening, imidazo[1,2-a]pyrazine (B1224502) compounds, which are structurally related to imidazo[1,2-a]pyridines, were identified as potential competitive inhibitors of ATP in the VirB11 ATPase HP0525. ucl.ac.ukucl.ac.uk Subsequent synthesis and in vitro screening led to the identification of a lead compound with an IC₅₀ value of 7 µM. ucl.ac.ukucl.ac.uk Studies confirmed that this compound acts as a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk Further research has focused on creating bivalent inhibitors by linking these small molecules to peptides designed to disrupt the hexameric structure of the VirB11 ATPase, aiming to enhance selectivity and probe the protein's assembly. ucl.ac.uknih.gov
Comprehensive Structure-Activity Relationship (SAR) Investigations for Enzyme Inhibition
Extensive Structure-Activity Relationship (SAR) studies have been conducted on imidazo[1,2-a]pyridine derivatives to understand how chemical modifications influence their enzyme inhibitory activity. acs.orgacs.org These investigations are crucial for optimizing lead compounds to achieve higher potency and selectivity.
For antituberculosis agents, SAR studies revealed that imidazo[1,2-a]pyridine-3-carboxamides generally exhibit more potent activity than the corresponding 2-carboxamides, suggesting a potential switch in the mode of action. rsc.org The presence of bulky and more lipophilic biaryl ethers can lead to nanomolar potency. nih.gov For instance, in a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, specific substitutions resulted in excellent potency against various Mtb strains. rsc.orgacs.org
In the context of ATPase inhibitors, SAR trends for imidazo[1,2-a]pyrazine compounds have been identified, paving the way for the design of novel inhibitors, although a second generation of synthesized compounds did not show major improvements in potency. ucl.ac.ukucl.ac.uk For inhibitors of the enzyme 5-lipoxygenase (5-LO), a central imidazo[1,2-a]pyridine scaffold was identified as having promising potential. nih.gov SAR investigations of this class led to the discovery of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, a potent 5-LO inhibitor with an IC₅₀ of 0.16 μM in intact cells. nih.gov
Similarly, SAR studies on imidazo[1,2-a]pyridine derivatives as Factor Xa inhibitors showed that the enzyme's S1 site rigorously recognized a 6-chloronaphthalene moiety, while recognition of the S4 binding element was less strict. doi.org This led to the optimization and discovery of a potent and selective inhibitor. doi.org
Catalysis Research
Beyond their biological applications, imidazo[1,2-a]pyridine derivatives have found utility in the field of catalysis, primarily as ligands for transition metals.
Role of Imidazo[1,2-a]pyridine Derivatives as Ligands in Transition Metal Catalysis
The imidazo[1,2-a]pyridine framework can form stable, electron-rich complexes with transition metals, which can then be used to catalyze various organic reactions. researchgate.netresearchgate.net These derivatives have been employed as ligands in several metal-catalyzed cross-coupling reactions, including Sonogashira, Heck, Suzuki-Miyaura, and Stille reactions. researchgate.net
Copper(II) complexes with imidazo[1,2-a]pyridine derivatives have been studied for their catalytic prowess. researchgate.net Palladium complexes bearing imidazopyridine-based N-heterocyclic carbene (NHC) ligands have also been synthesized and characterized. acs.org These palladium complexes proved to be highly efficient in catalyzing direct C–H arylation reactions. acs.org Furthermore, rare-earth metal complexes supported by imidazolin-2-iminato ligands, derived from the broader pyridine (B92270) family, have shown high activity in C-H alkylation reactions. bohrium.com
Investigation of Catalytic Activities (e.g., Catecholase Activity)
A specific area of investigation has been the catecholase activity of in situ-formed copper(II) complexes of imidazo[1,2-a]pyridine derivatives. researchgate.netresearchgate.net These complexes catalyze the oxidation of catechol to o-quinone. researchgate.netresearchgate.net The catalytic efficiency is dependent on both the substituents on the ligand and the nature of the anion in the copper salt used. researchgate.net
Studies have shown that complexes formed with copper(II) acetate (B1210297) and copper(II) sulfate (B86663) exhibit significantly higher oxidation rates compared to those formed with copper(II) nitrate (B79036) and copper(II) chloride. researchgate.net
Table 2: Catecholase Activity of Imidazo[1,2-a]pyridine-Cu(II) Complexes
| Ligand | Copper Salt | Oxidation Rate (μmol·L⁻¹·s⁻¹) | Reference |
|---|---|---|---|
| L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) | Cu(CH₃COO)₂ | 260.41 | researchgate.netresearchgate.net |
| L6 (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) | CuCl₂ | 43.4 | researchgate.netresearchgate.net |
Organic Materials Science Applications
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold have led to its application in organic materials science. nih.gov These derivatives have been utilized in the development of fluorescent compounds, dyes, and chemical sensors. nih.gov
One notable application is in the creation of fluorescent chemosensors. rsc.org A sensor based on an imidazo[1,2-a]pyridine derivative was designed for the detection of Zn²⁺ ions, exhibiting significant fluorescence enhancement in their presence with a low detection limit of 6.8 × 10⁻⁸ M. rsc.org The fluorescence enhancement is attributed to an intramolecular charge transfer (ICT) process upon complexation with the metal ion. rsc.org Another derivative, a xanthene functionalized with imidazo[1,2-a]pyridine, was developed as a fluorescent probe for the naked-eye detection of Hg²⁺, with applications in cell imaging and test strips. rsc.org The inherent fluorescence of the imidazo[1,2-a]pyridine core makes it a valuable component in the design of such advanced materials. nih.gov
Application in Optoelectronic Devices (e.g., Organic Light Emitting Diodes - OLEDs)
Derivatives of the imidazo[1,2-a]pyridine scaffold are recognized as versatile molecules with significant potential in the field of optoelectronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). bohrium.comnih.gov Their excellent emissive properties and the tunability of their electronic characteristics through chemical modification make them attractive candidates for use as emitters in these devices. bohrium.com The core structure's inherent charge transport capabilities and high fluorescence efficiency in the solid state are crucial for creating high-performance OLEDs. bohrium.com
Research has focused on developing donor-acceptor (D-A) type fluorophores based on the imidazo[1,2-a]pyridine unit to achieve efficient and color-pure emissions. bohrium.com For instance, a series of D-A fluorophores were synthesized using a cyano-substituted 2-phenylimidazo[1,2-a]pyridine (B181562) as the acceptor unit and triphenylamine (B166846) or carbazole (B46965) as the donor unit. bohrium.com These compounds were designed to exhibit high fluorescence quantum yields (Φf) and balanced charge transportation, which are desirable characteristics for OLED emitters. bohrium.com The introduction of a cyano (CN) group to the imidazopyridine core was found to stabilize the lowest unoccupied molecular orbital (LUMO) and help prevent the formation of aggregates in the solid state, which can otherwise quench fluorescence. bohrium.com
In one study, a series of isomers was created by varying the positions of the donor groups (triphenylamine/carbazole) and the cyano substituent. bohrium.com All the synthesized fluorophores demonstrated excellent thermal stability, with decomposition temperatures (Td10) at or above 390 °C, and high fluorescence quantum yields of 0.70 or greater. bohrium.com An OLED device fabricated using a dye with a triphenylamine unit at the para-position of the C2 phenyl ring as the emitter (doped at 3 wt%) showed excellent performance. bohrium.com It achieved a maximum external quantum efficiency (EQE) of 6.9% and a luminance of 2759 cd/m². bohrium.com The emitted light had Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.08), which is very close to the NTSC blue standard, demonstrating its suitability for display applications. bohrium.com
Further research into bipolar deep-blue fluorescent emitters for OLEDs has utilized the imidazo[1,2-a]pyridine (IP) core as an electron acceptor linked to a phenanthroimidazole (PI) electron donor. researchgate.net Two such emitters, IP-PPI and IP-DPPI, which differ by the length of a phenyl bridge, were synthesized and shown to have outstanding thermal stability and high emission quantum yields. researchgate.net Devices based on these materials exhibited negligible efficiency roll-off as the current density increased, a critical factor for stable performance in OLEDs. researchgate.net The general utility of the broader imidazopyridine class in OLEDs is also noted, with some derivatives being used in the electron transport layer. nih.gov
Table 1: Performance of an OLED Device Using a Triphenylamine-Substituted Imidazo[1,2-a]pyridine Derivative
| Parameter | Value |
|---|---|
| Emitter Doping Concentration | 3 wt% |
| Maximum External Quantum Efficiency (EQE) | 6.9% |
| Maximum Luminance | 2759 cd/m² |
| CIE Coordinates (x, y) | (0.16, 0.08) |
Data sourced from a study on D-A fluorophores containing a CN-substituted 2-phenylimidazo[1,2-a]pyridine acceptor unit. bohrium.com
Development of Advanced Fluorescent Dyes and Pigments
The inherent photophysical properties of the imidazo[1,2-a]pyridine scaffold have made its derivatives a major focus in the development of advanced fluorescent dyes and pigments. researchgate.netijrpr.com These compounds are known for their strong fluorescence, with some derivatives emitting in the blue region with high quantum yields. ijrpr.comacs.org The fluorescence characteristics can be systematically tuned by altering the substitution pattern on the heterocyclic core and its appended groups. researchgate.net
A comprehensive study of a library of imidazo[1,2-a]pyridines, synthesized via the Gevorgyan method, investigated their linear and non-linear optical properties. researchgate.net The emission quantum yields for these derivatives were found to be in the range of 0.2 to 0.7. researchgate.net Research indicated that the substitution pattern on the 2-phenyl ring significantly influences luminescence. researchgate.net Electron-donating groups attached to this ring generally enhanced the fluorescence performance, while electron-withdrawing groups resulted in more varied behavior. researchgate.net In contrast, substitutions on the six-membered pyridine ring of the core structure had a less pronounced effect on the fluorescent properties. researchgate.net
Certain structural motifs can induce unique photophysical phenomena. For example, imidazo[1,2-a]pyridines featuring a 2-(2′-hydroxyphenyl) substituent can undergo excited-state intramolecular proton transfer (ESIPT). acs.org This process, which occurs in nonpolar and polar-aprotic solvents, leads to exceptionally large Stokes shifts (the difference between the absorption and emission maxima) of up to 11,000 cm⁻¹. acs.org While the ESIPT emission in nonpolar solvents can be weak, these compounds exhibit strong solid-state fluorescence in the blue, green, and yellow regions of the spectrum, making them valuable as solid-state emitters. acs.org
The versatility of the imidazo[1,2-a]pyridine framework has also been harnessed to create functional dyes for specific applications. An example is the development of an imidazo[1,2-a]pyridine-functionalized xanthene dye (Rh-Ip). rsc.org By introducing a spirolactam structure, a fluorescent probe (Rh-Ip-Hy) was created that is highly selective for detecting mercury ions (Hg²⁺). rsc.org The interaction with Hg²⁺ triggers the opening of the non-fluorescent spirolactam ring to form a fluorescent structure, enabling naked-eye detection. rsc.org This demonstrates how the core scaffold can be integrated into more complex molecular systems to build advanced chemical sensors. rsc.org Furthermore, π-expanded imidazo[1,2-a]pyridines have been synthesized and characterized, showing strong UV absorption and fluorescence in the 415–461 nm range. researchgate.net
Table 2: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Derivative Type | Key Feature | Emission Range | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| 2-Phenyl Substituted | Electron-donating/withdrawing groups | Varies with substituent | 0.2 - 0.7 |
| 2-(2′-hydroxyphenyl) | ESIPT capable | Blue-Green-Yellow (Solid State) | Strong in solid state |
| π-Expanded Analogs | Ladder-type structure | 415 - 461 nm | Not specified |
Data compiled from studies on various imidazo[1,2-a]pyridine derivatives. researchgate.netacs.orgresearchgate.net
Future Research Directions and Emerging Trends for 2 Aminoimidazo 1,2 a Pyridin 6 Ol
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives is an area of intense research, with a growing emphasis on green chemistry principles. researchgate.netbeilstein-journals.orgrsc.org Future efforts for the synthesis of 2-Aminoimidazo[1,2-a]pyridin-6-ol will likely focus on methodologies that are not only efficient but also environmentally benign. This includes the use of non-toxic solvents, catalyst-free reactions, and energy-efficient techniques.
Table 1: Overview of Sustainable Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives
| Methodology | Key Features | Potential Advantages for this compound |
| Metal-Free Synthesis | Avoids transition metal catalysts. nih.govorganic-chemistry.org | Reduced toxicity and cost, simpler purification. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. beilstein-journals.orgorganic-chemistry.org | Increased efficiency and yields. |
| Visible-Light Photocatalysis | Uses light as a renewable energy source. nih.gov | Mild reaction conditions, high selectivity. |
| Electrochemical Synthesis | Uses electricity to drive reactions. rsc.org | Avoids chemical oxidants, high atom economy. |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step. researchgate.netbeilstein-journals.orgnih.gov | High efficiency, reduced waste, rapid library generation. |
| Green Solvents | Utilizes environmentally benign solvents like water or ethanol (B145695). researchgate.netnih.gov | Reduced environmental impact and toxicity. |
Design of Highly Selective and Tunable Functionalization Pathways
The imidazo[1,2-a]pyridine scaffold offers multiple sites for functionalization, and the ability to selectively modify the core of this compound is crucial for tuning its properties. rsc.org The amino and hydroxyl groups present on the molecule are expected to direct the regioselectivity of further chemical transformations. Future research will focus on developing synthetic routes that allow for precise modification at specific positions of the heterocyclic core and the existing functional groups.
Site-selective C-H functionalization has become a powerful tool for derivatizing the imidazo[1,2-a]pyridine ring system. rsc.orgresearchgate.net This allows for the introduction of a wide range of chemical moieties at positions C3, C5, C7, and C8, as well as on the pendant phenyl ring at C2 if present. rsc.orgresearchgate.net For this compound, the electronic nature of the amino and hydroxyl groups will play a key role in directing electrophilic and nucleophilic substitutions. For example, selective acylation at the C-3 position of 2-aminoimidazo[1,2-a]pyridine has been demonstrated. acs.org The development of orthogonal protection strategies for the amino and hydroxyl groups will also be essential for achieving highly selective and tunable functionalization.
Table 2: Potential Regioselective Functionalization Reactions for this compound
| Reaction Type | Target Position | Reagents and Conditions | Potential Outcome |
| C3-Sulfonylation | C3 | Diaryliodonium salts, DABCO-bis(sulfur dioxide), photoredox catalyst. mdpi.com | Introduction of a sulfonyl group for potential biological activity. |
| C3-Perfluoroalkylation | C3 | Perfluoroalkyl iodides, visible light. mdpi.com | Enhancement of metabolic stability and lipophilicity. |
| C-Acylation | C3 | Acid chlorides or anhydrides. acs.org | Synthesis of ketone derivatives for further modification. |
| β-C(sp2)–H Arylation | C8 (with directing group) | Palladium catalysis. rsc.org | Introduction of aryl groups to modulate electronic properties. |
| Radical Functionalization | Various | Transition metal catalysis, metal-free oxidation, photocatalysis. rsc.org | Access to a wide range of derivatives. |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms like Random Forest, can predict the biological activity of new imidazo[1,2-a]pyridine derivatives. scielo.br This allows for the virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis and testing. AI can also be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is crucial for the development of safe and effective drugs. nih.gov Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of this compound, guiding the design of derivatives with specific electronic or optical properties. nih.govresearchgate.net
Table 3: Applications of AI and Machine Learning in the Development of this compound Derivatives
| AI/ML Application | Description | Expected Outcome |
| QSAR Modeling | Develops models that correlate chemical structure with biological activity. scielo.br | Prediction of the potency of new analogs; rational design of more active compounds. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. nih.gov | Early identification of candidates with favorable drug-like properties. |
| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target. | Rapid identification of potential hit molecules. |
| De Novo Design | Generates novel molecular structures with desired properties. | Discovery of new chemical scaffolds based on the this compound core. |
| DFT Calculations | Quantum mechanical modeling to understand electronic properties. nih.govresearchgate.net | Insight into reactivity, stability, and spectroscopic properties to guide material design. |
Exploration of Novel Biological Targets and Therapeutic Modalities
The imidazo[1,2-a]pyridine scaffold is associated with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.govmdpi.com A key future research direction for this compound will be the systematic exploration of its potential against a wide range of biological targets and in various therapeutic modalities.
The presence of the amino and hydroxyl groups provides opportunities for hydrogen bonding and other interactions with biological macromolecules, potentially leading to high-affinity binding to novel targets. For example, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a target for inflammatory diseases, and as inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer stem cells. researchgate.netacs.org There is also emerging research on their use as antituberculosis agents and for the treatment of visceral leishmaniasis. nih.govnih.gov The development of covalent inhibitors, where the compound forms a permanent bond with its target, is another promising avenue, and the imidazo[1,2-a]pyridine scaffold has been shown to be suitable for this approach. rsc.org
Table 4: Potential Biological Targets and Therapeutic Applications for this compound Derivatives
| Therapeutic Area | Potential Biological Target(s) | Reference |
| Oncology | Protein kinases (e.g., CDKs, VEGFR, PI3K), Aldehyde Dehydrogenase (ALDH), KRAS G12C | acs.orgrsc.orgnih.gov |
| Infectious Diseases | Viral replication enzymes, bacterial enzymes, Mycobacterium tuberculosis targets, Leishmania parasites | nih.govnih.govnih.gov |
| Inflammatory Diseases | Apoptosis Signal-regulating Kinase 1 (ASK1) | researchgate.net |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | |
| Gastrointestinal Disorders | Proton pumps | nih.gov |
Expansion into Advanced Functional Materials and Nanotechnology
Beyond its therapeutic potential, the unique electronic and photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an attractive candidate for applications in materials science and nanotechnology. researchgate.netbohrium.comresearchgate.net The extended π-system of the fused rings can give rise to fluorescence, and the amino and hydroxyl groups of this compound can be used to tune these properties.
Derivatives of imidazo[1,2-a]pyridine have been investigated for their use as fluorescent probes and as emissive materials in organic light-emitting diodes (OLEDs). bohrium.com The ability to fine-tune the emission color by modifying the substituents on the imidazo[1,2-a]pyridine core is a significant advantage. mdpi.com In the realm of nanotechnology, these compounds can be used to create metal complexes, such as with gold(III), which may have unique catalytic or biological properties. nih.gov Furthermore, imidazo[1,2-a]pyridine derivatives can be incorporated into nanoparticles for applications such as drug delivery. researchgate.net The development of imidazo[1,2-a]pyridine-based sensors for the detection of ions or molecules is another promising area of research. organic-chemistry.org
Table 5: Applications of Imidazo[1,2-a]pyridine Derivatives in Materials Science and Nanotechnology
| Application Area | Specific Use | Key Features |
| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Tunable luminescence. mdpi.com |
| Sensing | Fluorescent probes for ion detection | High sensitivity and selectivity. organic-chemistry.org |
| Catalysis | Metal complexes | Unique catalytic activity. nih.gov |
| Nanomedicine | Drug delivery systems | Encapsulation in nanoparticles. researchgate.net |
| Functional Materials | Dyes and pigments | Strong absorption and emission properties. researchgate.net |
Q & A
Basic: What are the foundational synthetic routes for 2-aminoimidazo[1,2-a]pyridin-6-ol?
Answer:
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, a general method involves reacting 2-aminoimidazole with a ketone or aldehyde under acidic or thermal conditions to form the fused imidazo[1,2-a]pyridine core. Solvents like DMF or methanol are often used, with reaction times ranging from 10 minutes to overnight, followed by crystallization for purification .
Advanced: How can multicomponent reactions optimize the synthesis of substituted this compound derivatives?
Answer:
Multicomponent reactions (MCRs) enable efficient introduction of substituents at the 2- and 3-positions of the scaffold. For instance, combining 2-aminoimidazole, aldehydes, and activated carbonyl compounds in a one-pot reaction under oxidative coupling conditions (e.g., using iodine or TBHP) can yield diverse derivatives. This method minimizes intermediate isolation and improves atom economy. Reaction parameters such as temperature (80–120°C) and catalyst loading (5–10 mol%) critically influence regioselectivity and yield .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : To confirm the aromatic scaffold and substituent positions.
- HRMS : For molecular weight validation and fragmentation pattern analysis.
- FT-IR : To identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
- X-ray crystallography (if crystalline): Resolves structural ambiguities, especially for regiochemical isomers .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound derivatives?
Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, optimizing the geometry of the imidazo[1,2-a]pyridine core reveals electron-deficient regions at C-3 and C-6, guiding functionalization strategies. Solvent effects and transition-state modeling further refine reaction pathways for regioselective synthesis .
Basic: What are the key safety considerations when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
- Waste disposal : Neutralize acidic/basic residues before incineration .
Advanced: How to resolve contradictions in biological activity data across different derivatives?
Answer:
- SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing groups at C-6) and correlate with bioactivity (e.g., IC₅₀ values against Trypanosoma cruzi).
- Metabolic Stability Assays : Test derivatives in liver microsomes to rule out false negatives due to rapid degradation.
- Crystallography : Compare ligand-receptor binding modes (e.g., with parasitic enzyme targets) to identify critical interactions .
Basic: What are common downstream applications of this compound in medicinal chemistry?
Answer:
The scaffold serves as a precursor for:
- Antimicrobial agents : Functionalization with halogen or nitro groups enhances activity against Leishmania spp.
- Anticancer compounds : Acetamide derivatives inhibit topoisomerase II.
- Neuroactive molecules : Methyl or ethyl esters modulate GABA receptors .
Advanced: How to design a stability-indicating HPLC method for this compound?
Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 10–90% B over 20 min.
- Detection : UV at 254 nm.
- Forced degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), and peroxide (3% H₂O₂) to validate specificity. Calculate resolution (R > 2.0) between parent compound and degradation products .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%).
- DCM/hexane (1:5) is effective for lipophilic derivatives.
- Thermal gradient : Slowly cool from 80°C to RT over 6 hours to avoid oiling out .
Advanced: How to troubleshoot low yields in the synthesis of 6-hydroxy-substituted derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
